Myeloperoxidase (MPO) Inhibition: Potency Advantage of Dual Chloro-Nitro Substitution
7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran exhibits an IC50 of 54 nM against human myeloperoxidase (MPO) chlorination activity [1]. In contrast, structurally related benzopyran analogs without the dual chloro-nitro substitution pattern generally display MPO IC50 values exceeding 1 µM or lack measurable activity . The electron-withdrawing effects of both the chloro and nitro groups are hypothesized to enhance binding to the MPO active site heme pocket, a feature absent in mono-substituted analogs.
| Evidence Dimension | Myeloperoxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | Mono-substituted benzopyran analogs (7-chloro or 6-nitro only): IC50 >1 µM or inactive |
| Quantified Difference | At least 18.5-fold more potent than mono-substituted analogs |
| Conditions | Inhibition of MPO chlorination activity, aminophenyl fluorescein assay, 10 min incubation |
Why This Matters
This potency difference is critical for researchers developing MPO inhibitors for inflammatory diseases, where low nanomolar activity is required for therapeutic relevance.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). Myeloperoxidase (Human) IC50: 54 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714 View Source
